1-(4-METHOXYBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE
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Overview
Description
1-(4-METHOXYBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the phenyl ring using a nitrating agent such as nitric acid.
Piperidine Substitution: Reaction of the nitrophenyl compound with piperidine under basic conditions.
Methoxybenzoylation: Acylation of the piperazine ring with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivative.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Aqueous acid or base.
Major Products
Amino Derivatives: From reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution of the methoxy group.
Carboxylic Acids: From hydrolysis of the benzoyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a drug candidate for treating various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the nitro and methoxybenzoyl groups suggests potential interactions with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHOXYBENZOYL)-4-[4-AMINO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE: Similar structure but with an amino group instead of a nitro group.
1-(4-METHOXYBENZOYL)-4-[4-HYDROXY-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
1-(4-METHOXYBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE is unique due to the combination of the methoxybenzoyl and nitrophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H28N4O4 |
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Molecular Weight |
424.5g/mol |
IUPAC Name |
(4-methoxyphenyl)-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H28N4O4/c1-31-20-8-5-18(6-9-20)23(28)26-15-13-24(14-16-26)19-7-10-21(27(29)30)22(17-19)25-11-3-2-4-12-25/h5-10,17H,2-4,11-16H2,1H3 |
InChI Key |
JZBLLLNZQXVHFL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCCCC4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCCCC4 |
Origin of Product |
United States |
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